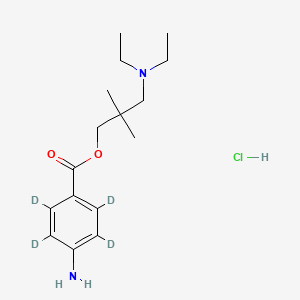
Dimethocaine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethocaine-d4 Hydrochloride is a synthetic compound that is structurally related to dimethocaine, a derivative of cocaine. It is primarily used in scientific research, particularly in the fields of proteomics and neurochemistry. The compound is known for its local anesthetic properties and its ability to inhibit dopamine reuptake, producing stimulatory effects similar to those of cocaine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethocaine-d4 Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylaminopropanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The resulting product is then purified and converted into its hydrochloride salt form to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions, including:
Ester Hydrolysis: The ester bond in dimethocaine can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2,2-dimethyl-3-diethylaminopropanol.
Deethylation: Removal of ethyl groups from the compound.
Hydroxylation: Addition of hydroxyl groups to the aromatic system.
Common Reagents and Conditions
Ester Hydrolysis: Water and an acid or base catalyst.
Deethylation: Catalysts such as cytochrome P450 enzymes.
Hydroxylation: Catalysts such as cytochrome P450 enzymes.
Major Products Formed
- 4-Aminobenzoic acid
- 2,2-Dimethyl-3-diethylaminopropanol
- Hydroxylated derivatives of dimethocaine
Wissenschaftliche Forschungsanwendungen
Dimethocaine-d4 Hydrochloride has several scientific research applications, including:
- Proteomics Research : Used as a biochemical tool for studying protein interactions and functions .
- Neurochemistry : Investigating the role of dopamine reuptake in various neurological disorders .
- Local Anesthetic Research : Studying the mechanisms of local anesthesia and developing new anesthetic agents.
- Forensic Science : Analyzing its metabolism and detectability in biological samples .
Wirkmechanismus
Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the uptake of dopamine by blocking dopamine transporters. This leads to an increase in dopamine levels in the synaptic cleft, resulting in stimulatory effects. The compound also acts as a local anesthetic by reversibly blocking sodium channels in nerve cells, disrupting the transmission of nerve impulses and leading to numbness in the targeted area .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethocaine : A synthetic derivative of cocaine with similar local anesthetic and dopamine reuptake inhibitory properties .
- Procaine : Another local anesthetic that is structurally related to dimethocaine .
- Lidocaine : A widely used local anesthetic with similar mechanisms of action .
- Bupivacaine : A local anesthetic with a longer duration of action compared to dimethocaine .
Uniqueness
Dimethocaine-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in proteomics research and metabolic studies. The deuterium atoms provide a distinct mass difference that aids in the identification and quantification of the compound in complex biological samples .
Eigenschaften
Molekularformel |
C16H27ClN2O2 |
|---|---|
Molekulargewicht |
318.87 g/mol |
IUPAC-Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |
InChI-Schlüssel |
WWTWKTDXBNHESE-KQWCWKDASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)(C)CN(CC)CC)[2H])[2H])N)[2H].Cl |
Kanonische SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)

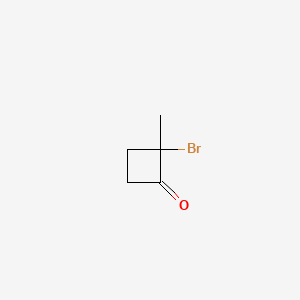

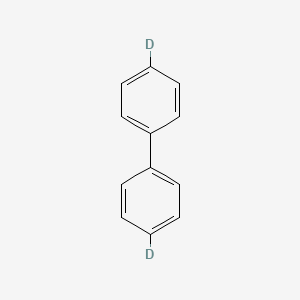
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)

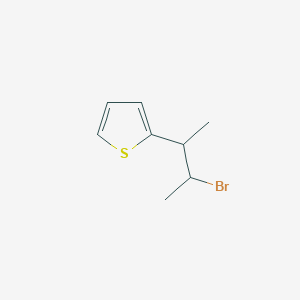
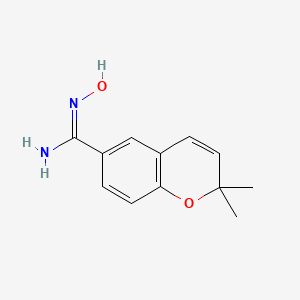
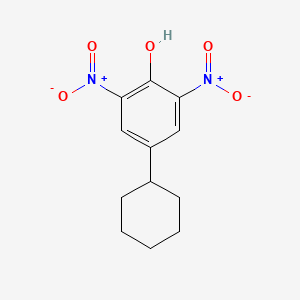
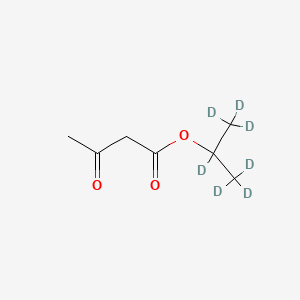
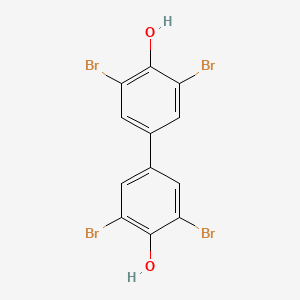
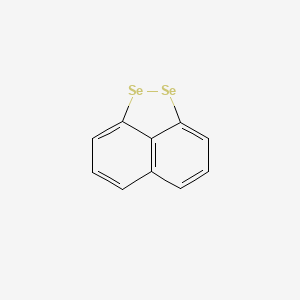
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
